molecular formula C10H8ClN3O B6149789 5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1153044-98-4

5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6149789
CAS No.: 1153044-98-4
M. Wt: 221.64 g/mol
InChI Key: WUPNHWOSFJFFNO-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a pyridin-4-yl substituent at the N1 position, a methyl group at C3, and a chlorine atom at C3. Its synthesis typically involves the Vilsmeier-Haack reaction, a method widely used for formylating pyrazoles . The compound serves as a versatile intermediate in organic synthesis, undergoing reactions such as oxidation to carboxylic acids (e.g., with KMnO₄) , azide formation , and condensation with aromatic ketones or hippuric acid to generate α,β-unsaturated ketones or oxazolones .

Properties

CAS No.

1153044-98-4

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

5-chloro-3-methyl-1-pyridin-4-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H8ClN3O/c1-7-9(6-15)10(11)14(13-7)8-2-4-12-5-3-8/h2-6H,1H3

InChI Key

WUPNHWOSFJFFNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC=NC=C2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Pyridin-4-yl hydrazine reacts with 3-methyl-4-chloro-2-oxobutanal in ethanol under reflux (120°C, 5 hours) to form the pyrazole ring. The aldehyde group at position 4 is retained, while the chloro substituent is introduced at position 5 via the β-keto aldehyde precursor.

Key Conditions

  • Solvent: Absolute ethanol

  • Temperature: 120°C (reflux)

  • Yield: 88% (based on analogous phenyl-substituted pyrazole synthesis).

Vilsmeier-Haack Formylation of Pyrazole Intermediates

The Vilsmeier-Haack reaction is pivotal for introducing the carbaldehyde group at position 4. This method involves treating a preformed pyrazole intermediate with the Vilsmeier reagent (POCl₃ in DMF).

Synthetic Pathway

  • Intermediate Synthesis: 5-Chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole is synthesized via cyclocondensation as above.

  • Formylation: The intermediate is treated with POCl₃ (3 equiv) in DMF at 0–5°C for 2 hours, followed by hydrolysis to yield the carbaldehyde.

Optimized Parameters

  • Reagent Ratio: 1:3 (pyrazole:POCl₃)

  • Reaction Time: 2–3 hours

  • Yield: 70–75% (extrapolated from pyrazole-4-carbaldehyde syntheses).

Oxidation of Hydroxymethyl Precursors

The carbaldehyde group can be introduced by oxidizing a hydroxymethyl (-CH₂OH) precursor. This method is advantageous for avoiding harsh formylation conditions.

Procedure

  • Hydroxymethyl Pyrazole Synthesis: 5-Chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-methanol is prepared via nucleophilic substitution of 4-chloropyrazole with pyridin-4-yl magnesium bromide.

  • Oxidation: The alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane (25°C, 12 hours).

Efficiency Metrics

  • Oxidizing Agent: PCC (1.5 equiv)

  • Solvent: Dichloromethane

  • Yield: 65–70%.

Sequential Chlorination and Formylation

For pyrazoles lacking the chloro substituent, post-synthesis chlorination can be employed.

Stepwise Approach

  • Pyrazole Synthesis: 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is prepared via Vilsmeier-Haack formylation.

  • Chlorination: The pyrazole is treated with sulfuryl chloride (SO₂Cl₂) in chloroform at 50°C for 6 hours, introducing chlorine at position 5.

Critical Parameters

  • Chlorinating Agent: SO₂Cl₂ (1.2 equiv)

  • Temperature: 50°C

  • Yield: 80–85%.

Comparative Analysis of Methods

MethodStarting MaterialsKey ReagentsConditionsYield
CyclocondensationPyridin-4-yl hydrazine, β-keto aldehydeEthanol120°C, 5 hrs88%
Vilsmeier-Haack5-Chloro-3-methyl-1-(pyridin-4-yl)pyrazolePOCl₃, DMF0–5°C, 2 hrs75%
Oxidation5-Chloro-3-methyl-1-(pyridin-4-yl)pyrazole-4-methanolPCC, CH₂Cl₂25°C, 12 hrs70%
Sequential Chlorination3-Methyl-1-(pyridin-4-yl)pyrazole-4-carbaldehydeSO₂Cl₂, CHCl₃50°C, 6 hrs85%

Challenges and Optimization Strategies

  • Regioselectivity: Ensuring chloro substitution at position 5 requires precise stoichiometry of chlorinating agents.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance Vilsmeier-Haack reactivity but may complicate purification.

  • Yield Improvement: Catalytic piperidine (0.3 mL) in cyclocondensation improves reaction rates and yields .

Chemical Reactions Analysis

5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Biological Activities

Pharmaceutical Applications : The compound exhibits significant biological activities, making it valuable in drug development. Some of its notable properties include:

  • Anti-inflammatory Effects : Pyrazole derivatives are known to reduce inflammation, which has been demonstrated in various animal models .
  • Antimicrobial Activity : Studies have shown that compounds similar to 5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde can inhibit bacterial growth .
  • Antitumor Properties : Research indicates that pyrazole derivatives may act as inhibitors for certain cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various contexts:

  • Antinociceptive Activity : In a study assessing analgesic properties, derivatives of pyrazoles were found to exhibit significant pain relief effects comparable to established analgesics .
  • Enzyme Inhibition : The interaction of this compound with biological targets has shown promise in inhibiting specific enzymes involved in disease processes, which is crucial for drug design .
  • Fungal Inhibition : Some derivatives have been tested against phytopathogenic fungi, displaying moderate antifungal activity that could be beneficial for agricultural applications .

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it has been shown to inhibit the growth of certain bacteria by interfering with their metabolic pathways. In anticancer research, it has been found to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Features

The compound’s analogs differ primarily in substituents at the N1 and C5 positions. Key structural variations include:

  • N1 substituents : Pyridin-4-yl (target compound) vs. phenyl , 4-chlorophenyl , or alkyl groups (e.g., 2-methylpropyl ).
  • C5 substituents: Chlorine (target compound) vs. phenoxy , trifluoromethyl , or azide groups .
  • C3 substituents : Methyl (common in most analogs) vs. trifluoromethyl .

The pyridin-4-yl group in the target compound introduces nitrogen-based hydrogen-bonding capabilities, distinguishing it from phenyl or alkyl-substituted analogs.

Physicochemical Properties

Compound Name Substituents (N1, C5) Melting Point (°C) Key Physical Traits
Target Compound Pyridin-4-yl, Cl Not Reported Likely polar due to pyridine
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl, Cl 140–141 Pale-yellow plates
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl, 4-Cl-phenoxy Not Reported Crystalline solid
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Methyl, Cl Not Reported Colorless to light yellow solid

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound 1-Phenyl Analog 4-Chlorophenoxy Analog
N1 Substituent Pyridin-4-yl Phenyl Phenyl
C5 Substituent Cl Cl 4-Cl-phenoxy
Key Reactivity Oxidation, azide formation Knoevenagel condensation Michael addition
Reported Bioactivity Not explicitly studied Anti-inflammatory, analgesic Antimicrobial

Biological Activity

5-Chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of 5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is C11H10ClN3OC_{11}H_{10}ClN_3O. The synthesis typically involves multistep reactions, often utilizing the Vilsmeier-Haack reaction to introduce the aldehyde group. This compound can be synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde by reacting it with various amines or thiophenols in the presence of catalysts like potassium carbonate in dimethylformamide (DMF) under microwave irradiation.

Biological Activities

5-Chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde exhibits a range of biological activities, including:

1. Antimicrobial Activity:

  • Studies indicate that this compound can inhibit the growth of various bacterial strains by interfering with their metabolic pathways. Its antimicrobial efficacy is attributed to its ability to form hydrogen bonds with biological macromolecules such as proteins and nucleic acids .

2. Antitumor Properties:

  • Research has shown that derivatives of this pyrazole compound can inhibit cancer cell proliferation in several types of cancer, including lung, breast, and prostate cancers. The mechanism often involves inducing apoptosis in cancer cells through specific signaling pathways .

3. Anti-inflammatory Effects:

  • Pyrazole derivatives are known for their anti-inflammatory properties. In vitro assays have demonstrated that some derivatives derived from 5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde exhibit significant inhibition of inflammatory responses .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits growth of various bacteria; effective against specific strains
AntitumorInduces apoptosis in cancer cells; inhibits proliferation in multiple cancers
Anti-inflammatoryDemonstrates significant inhibition of inflammation in vitro

Case Study: Antitumor Activity

A study involving the evaluation of 5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde derivatives found that certain compounds exhibited potent inhibitory effects on MDA-MB-231 breast cancer cells and HepG2 liver cancer cells. The antiproliferative activity was assessed using cell viability assays, indicating a promising avenue for anticancer drug development .

The biological activity of 5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is closely linked to its chemical structure. The presence of electron-withdrawing groups like chlorine enhances its reactivity and binding capabilities with biological targets, facilitating interactions that lead to its observed pharmacological effects.

Q & A

Q. What are the common synthetic routes for 5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of 3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5(4H)-one using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . Alternative methods include nucleophilic substitution of 5-chloro precursors with phenols or aryloxy groups under basic conditions (e.g., K₂CO₃ in DMSO) . Key steps involve controlling reaction temperature (reflux conditions) and purification via recrystallization from ethanol.

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

The aldehyde group at the 4-position is highly reactive, enabling condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, which are pivotal in medicinal chemistry . The chloro group at the 5-position allows nucleophilic substitution (e.g., with phenols or thiols), while the pyridinyl group enhances solubility and π-π stacking interactions in biological systems .

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Confirms the presence of the aldehyde proton (δ ~9.8–10.2 ppm) and pyridinyl aromatic protons.
  • IR Spectroscopy : Identifies C=O stretching (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
  • X-ray Crystallography : Resolves the planar pyrazole ring and substituent orientations, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during nucleophilic substitution?

By-products often arise from incomplete substitution or over-reaction. Optimization strategies include:

  • Catalyst Selection : Using KOH instead of K₂CO₃ improves reaction efficiency in DMSO .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenols.
  • Temperature Control : Lower temperatures (50–60°C) reduce side reactions like oxidation of the aldehyde group .

Q. What computational methods are suitable for predicting the biological activity of derivatives?

  • Molecular Docking : Models interactions with target proteins (e.g., antimicrobial enzymes or cancer-related kinases) using software like AutoDock Vina.
  • QSAR Models : Correlate substituent electronic properties (Hammett constants) with bioactivity data .
  • DFT Calculations : Predict regioselectivity in electrophilic attacks based on frontier molecular orbitals (FMOs) .

Q. How do crystallographic data resolve contradictions in reported biological activities?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from polymorphic forms or solvate formation. Single-crystal X-ray studies reveal that planar pyrazole rings and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) enhance stability and receptor binding . For example, the aldehyde group’s orientation influences Schiff base formation efficiency in vivo .

Methodological Considerations

Q. What strategies mitigate degradation during storage?

  • Storage Conditions : Keep under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation.
  • Stabilizers : Add 1% hydroquinone to ethanol stock solutions to inhibit radical-mediated degradation .

Q. How to design SAR studies for pyrazole derivatives targeting kinase inhibition?

  • Core Modifications : Replace the pyridinyl group with other heterocycles (e.g., thiazole) to assess binding affinity.
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-methyl position to enhance electrophilic reactivity .
  • Biological Assays : Use kinase inhibition assays (e.g., EGFR or VEGFR-2) with IC₅₀ determination via fluorescence polarization .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show none?

Variations in microbial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), and compound purity (e.g., residual DMSO) account for discrepancies. For instance, 4-chlorophenoxy derivatives exhibit strain-specific activity due to differences in bacterial efflux pump expression .

Tables

Q. Table 1: Key Reaction Conditions for Nucleophilic Substitution

ReagentSolventCatalystTemperatureYield (%)Reference
4-ChlorophenolDMSOKOHReflux78
PhenolDMFK₂CO₃60°C65

Q. Table 2: Biological Activities of Derivatives

Derivative SubstituentTarget ActivityIC₅₀/EC₅₀ (μM)Reference
4-FluorophenylAnticancer12.4
4-MethylphenoxyAntimicrobial28.7

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